molecular formula C19H24N4O2 B3007207 2-methoxy-N-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)methyl)benzamide CAS No. 1797660-13-9

2-methoxy-N-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)methyl)benzamide

Cat. No.: B3007207
CAS No.: 1797660-13-9
M. Wt: 340.427
InChI Key: GYZJAPAXUOSPPX-UHFFFAOYSA-N
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Description

2-methoxy-N-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)methyl)benzamide (CAS 1797660-13-9) is a synthetic small molecule with a molecular formula of C19H24N4O2 and a molecular weight of 340.4 g/mol . This benzamide derivative features a 2-methoxybenzamide group linked to a 4-methyl-6-(piperidin-1-yl)pyrimidine scaffold, a structure recognized in medicinal chemistry for its potential in inhibiting kinase targets . This compound is of significant interest in infectious disease research, particularly as a chemical scaffold for antimalarial drug discovery. It has been identified as a key structural analogue of IKK16, a known dual inhibitor of essential Plasmodium falciparum kinases, PfGSK3 and PfPK6 . These kinases are considered novel drug targets to combat rising resistance to traditional antimalarial therapies, as they are indispensable for the asexual blood stage proliferation of the malaria parasite . Researchers value this compound for establishing structure-activity relationships (SAR) to develop novel, multi-targeting antiplasmodial agents that could potentially reduce the likelihood of resistance development . The supplied product is intended for research applications only and is not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

2-methoxy-N-[(4-methyl-6-piperidin-1-ylpyrimidin-2-yl)methyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O2/c1-14-12-18(23-10-6-3-7-11-23)22-17(21-14)13-20-19(24)15-8-4-5-9-16(15)25-2/h4-5,8-9,12H,3,6-7,10-11,13H2,1-2H3,(H,20,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYZJAPAXUOSPPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)CNC(=O)C2=CC=CC=C2OC)N3CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-N-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)methyl)benzamide typically involves multi-step organic reactions. One common approach is the condensation of 2-methoxybenzoic acid with 4-methyl-6-(piperidin-1-yl)pyrimidine-2-carbaldehyde in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an anhydrous solvent like dichloromethane at room temperature .

Industrial Production Methods

For industrial-scale production, the synthesis might be optimized to enhance yield and purity. This could involve the use of automated reactors and continuous flow systems to ensure consistent reaction conditions and efficient mixing of reactants. Additionally, purification steps such as recrystallization or chromatography are employed to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

2-methoxy-N-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)methyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-methoxy-N-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)methyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-methoxy-N-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)methyl)benzamide involves its interaction with specific molecular targets. It is believed to bind to certain receptors or enzymes, modulating their activity. The piperidinyl and pyrimidinyl groups play a crucial role in its binding affinity and specificity. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in signaling pathways related to inflammation and cell proliferation .

Comparison with Similar Compounds

2-Methoxy-N-(6-(Pyrimidin-2-ylamino)Hexyl)Benzamide (Compound 9)

  • Core Structure : Pyrimidine linked to methoxybenzamide via a hexyl chain.
  • Key Differences: Replaces the piperidine and methyl groups on pyrimidine with a pyrimidin-2-ylamino substituent. Features a longer hexyl linker instead of a methylene bridge.
  • Synthesis : Prepared using 1,1-carbonyldiimidazole-mediated coupling (65% yield) .
  • Significance : The hexyl chain may increase flexibility but reduce metabolic stability compared to the rigid piperidine-pyrimidine system in the target compound.

4-Methoxy-N-(4-(4-(Trifluoromethyl)Phenoxy)Thieno[2,3-d]Pyrimidin-2-yl)Benzamide

  • Core Structure: Thieno[2,3-d]pyrimidine fused with a benzamide group.
  • Key Differences: Replaces pyrimidine with a thienopyrimidine core, enhancing aromaticity and electron-deficient character. Incorporates a trifluoromethylphenoxy group, which increases lipophilicity and may improve blood-brain barrier penetration .
  • Characterization : Analyzed via IR, $ ^1H $ NMR, $ ^{13}C $ NMR, and ESI-MS .

N-((4-Methyl-6-(Pyrrolidin-1-yl)Pyrimidin-2-yl)Methyl)-4-(Trifluoromethoxy)Benzenesulfonamide

  • Core Structure : Pyrimidine with pyrrolidine and benzenesulfonamide groups.
  • Key Differences: Substitutes piperidine with pyrrolidine (5-membered vs. 6-membered ring), altering steric and electronic profiles.

3-Cyano-N-(2-(4-Methyl-6-(Trifluoromethyl)Pyrimidin-2-yl)Ethyl)Benzamide

  • Core Structure: Pyrimidine with trifluoromethyl and cyano-substituted benzamide.
  • Key Differences: Trifluoromethyl group increases electronegativity and metabolic resistance.

Physicochemical Trends :

  • Lipophilicity: Trifluoromethyl and cyano groups (e.g., ) increase logP values compared to the target compound.
  • Solubility : Sulfonamide derivatives (e.g., ) may exhibit higher aqueous solubility due to ionizable groups.

Biological Activity

2-methoxy-N-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)methyl)benzamide is a novel compound that has garnered attention for its potential therapeutic applications. Its structural features, including the methoxy and piperidinyl groups, suggest significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanism of action, therapeutic potential, and relevant case studies.

The compound is characterized by the following molecular formula: C19H24N4O2C_{19}H_{24}N_{4}O_{2} with a molecular weight of 340.4 g/mol. The synthesis typically involves a multi-step organic reaction, often starting with the condensation of 2-methoxybenzoic acid and 4-methyl-6-(piperidin-1-yl)pyrimidine-2-carbaldehyde using coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) in dichloromethane .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including receptors and enzymes involved in inflammatory responses and cell proliferation. The piperidinyl and pyrimidinyl moieties enhance binding affinity, suggesting a role in modulating various signaling pathways .

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, it exhibited significant inhibitory effects on various cancer cell lines, including MDA-MB-231 (triple-negative breast cancer) with an IC50 value of approximately 0.126 µM . This suggests a strong selectivity for cancerous cells over normal cells, providing a promising therapeutic window.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Preliminary research indicates that it may inhibit pro-inflammatory cytokines, thus potentially serving as a therapeutic option for inflammatory diseases .

Case Studies

  • In vitro Studies : In a study assessing the efficacy against Staphylococcus aureus and Escherichia coli, derivatives of similar pyrimidine compounds demonstrated MIC values ranging from 3.12 to 12.5 µg/mL, suggesting that modifications to the structure could enhance antibacterial activity .
  • In vivo Studies : A toxicity study conducted on Kunming mice showed no acute toxicity at doses up to 2000 mg/kg, indicating a favorable safety profile for further development .

Comparative Analysis with Similar Compounds

The unique structure of this compound sets it apart from other benzamide derivatives. Its dual functionality—acting as both an anti-inflammatory and anticancer agent—positions it as a versatile candidate in drug discovery.

CompoundStructureBiological ActivityIC50 (µM)
This compoundStructureAnticancer, Anti-inflammatory0.126
Similar Pyrimidine DerivativeStructureAntibacterial3.12 - 12.5

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